![molecular formula C24H16N2O4 B14208885 Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- CAS No. 833485-57-7](/img/structure/B14208885.png)
Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitrile groups, and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- typically involves multi-step organic reactions. The process often starts with the preparation of the core phenylene structure, followed by the introduction of benzoyl groups and the formation of ether linkages. The nitrile groups are then introduced through specific nitrile-forming reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of purification steps, such as recrystallization and chromatography, to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s aromatic rings and nitrile groups allow it to participate in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(1,4-Phenylene)bis(oxy)]diacetonitrile: Similar in structure but lacks the benzoyl groups.
2,2’-[(1,3-Phenylene)bis(oxy)]diacetonitrile: Similar but with different positioning of the phenylene and nitrile groups.
Uniqueness
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- is unique due to the presence of benzoyl groups, which enhance its chemical reactivity and potential applications. The combination of nitrile groups and ether linkages also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
833485-57-7 |
|---|---|
Molecular Formula |
C24H16N2O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[2,4-dibenzoyl-5-(cyanomethoxy)phenoxy]acetonitrile |
InChI |
InChI=1S/C24H16N2O4/c25-11-13-29-21-16-22(30-14-12-26)20(24(28)18-9-5-2-6-10-18)15-19(21)23(27)17-7-3-1-4-8-17/h1-10,15-16H,13-14H2 |
InChI Key |
LQCWACXDCWDHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2OCC#N)OCC#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


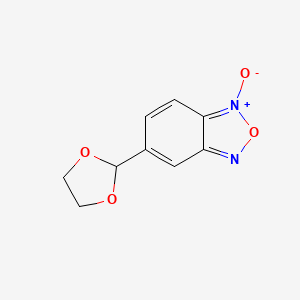
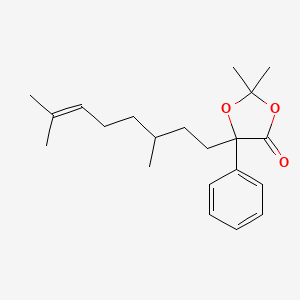
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
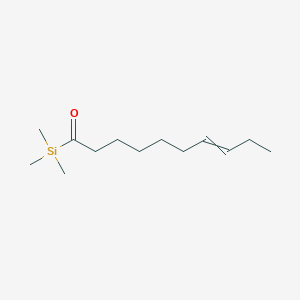
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)
![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
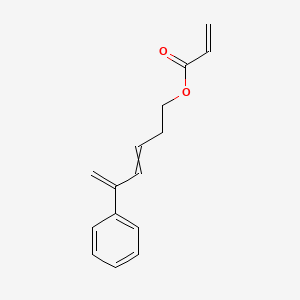

![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
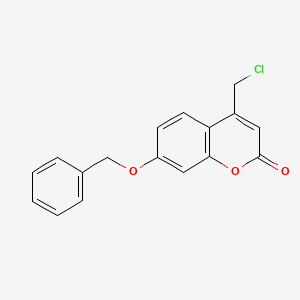
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
